Ggti 2147

Description

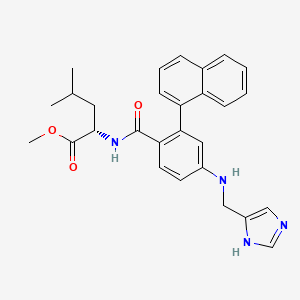

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQRZGWNDBXSNP-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191102-87-1 | |

| Record name | GGTI 2147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191102871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of GGTI-2147: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2147 is a potent and selective, cell-permeable, non-thiol peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase-I). This enzyme plays a critical role in the post-translational modification of a variety of proteins, most notably the Rho family of small GTPases. By inhibiting the attachment of a geranylgeranyl lipid moiety to these proteins, GGTI-2147 effectively prevents their localization to the cell membrane, a prerequisite for their biological activity. This disruption of Rho GTPase signaling cascades leads to a cascade of downstream effects, including the induction of cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of GGTI-2147, including detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved.

Introduction: The Role of Protein Prenylation and GGTase-I

Protein prenylation is a crucial post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This process is catalyzed by a family of enzymes known as protein prenyltransferases. Geranylgeranyltransferase type I (GGTase-I) specifically attaches a 20-carbon geranylgeranyl group to proteins containing a C-terminal CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be leucine, isoleucine, methionine, or phenylalanine.

The geranylgeranyl anchor facilitates the insertion of the modified protein into cellular membranes, particularly the plasma membrane. This localization is essential for the function of many signaling proteins, including the Rho family of small GTPases (e.g., RhoA, Rac1, and Cdc42). These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate a wide array of cellular processes, including cytoskeletal organization, cell proliferation, survival, and migration. Dysregulation of Rho GTPase signaling is a hallmark of many cancers, making GGTase-I an attractive target for therapeutic intervention.

GGTI-2147: A Selective Inhibitor of GGTase-I

GGTI-2147 is a synthetic molecule designed to specifically inhibit the activity of GGTase-I. Its non-thiol peptidomimetic structure allows for high potency and selectivity.

Quantitative Inhibitory Activity

The inhibitory potency of GGTI-2147 is typically quantified by its half-maximal inhibitory concentration (IC50). A key study demonstrated that GGTI-2147 blocks the geranylgeranylation of Rap1A with high efficacy.[1] Its selectivity is highlighted by a significantly lower potency against the related enzyme farnesyltransferase (FTase), which is responsible for the farnesylation of proteins like H-Ras.[1]

| Target Protein | Enzyme | IC50 Value | Reference |

| Rap1A | GGTase-I | 500 nM | [1] |

| H-Ras | FTase | >30 µM | [1] |

Experimental Protocols

In Vitro GGTase-I Inhibition Assay (Radiometric)

This assay measures the incorporation of a radiolabeled geranylgeranyl group onto a substrate protein.

Materials:

-

Recombinant GGTase-I enzyme

-

Recombinant substrate protein (e.g., RhoA, Rap1A)

-

[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

GGTI-2147 dissolved in DMSO

-

Scintillation cocktail

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate protein, and [³H]-GGPP.

-

Add varying concentrations of GGTI-2147 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the GGTase-I enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and precipitating the protein with trichloroacetic acid (TCA).

-

Wash the filter paper to remove unincorporated [³H]-GGPP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each GGTI-2147 concentration and determine the IC50 value by non-linear regression analysis.

Rho GTPase Activation Assay (Pull-Down Assay)

This assay quantifies the amount of active, GTP-bound Rho GTPases in cell lysates.

Materials:

-

Cells treated with GGTI-2147 or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

GST-fusion protein containing the Rho-binding domain (RBD) of a downstream effector (e.g., Rhotekin-RBD for RhoA, PAK-PBD for Rac1/Cdc42) coupled to glutathione-agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Antibodies specific for the Rho GTPase of interest (e.g., anti-RhoA, anti-Rac1, anti-Cdc42)

Procedure:

-

Lyse the treated cells and clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with the GST-RBD beads to specifically pull down the active (GTP-bound) Rho GTPase.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a western blot using an antibody specific to the Rho GTPase of interest to detect the amount of active protein.

-

Analyze a separate aliquot of the total cell lysate by western blot to determine the total amount of the Rho GTPase.

-

Quantify the band intensities and express the results as the ratio of active to total Rho GTPase.

Cell Cycle Analysis (Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with GGTI-2147 or vehicle control

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest the treated cells and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

-

Add PI staining solution to stain the cellular DNA.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with GGTI-2147 or vehicle control

-

Annexin V-FITC (or another fluorophore)

-

Propidium iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Harvest the treated cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Signaling Pathways and Cellular Effects

The primary mechanism of action of GGTI-2147 is the inhibition of GGTase-I, which leads to the disruption of the Rho GTPase signaling pathway.

Inhibition of Rho GTPase Function

By preventing the geranylgeranylation of Rho family proteins, GGTI-2147 traps them in the cytosol in an inactive state, even if they are in a GTP-bound form. This is because their translocation to the cell membrane is a prerequisite for their interaction with downstream effectors such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK).

Induction of Cell Cycle Arrest

The disruption of Rho GTPase signaling has profound effects on cell cycle progression. For instance, inhibition of the RhoA/ROCK pathway can lead to the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, resulting in a G1 phase cell cycle arrest.

Induction of Apoptosis

Prolonged inhibition of GGTase-I and the consequent disruption of pro-survival signaling pathways mediated by Rho GTPases can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases and the cleavage of downstream substrates.

In Vivo Efficacy: Preclinical Xenograft Models

The anti-tumor activity of GGTase-I inhibitors like GGTI-2147 is evaluated in vivo using xenograft models. In these studies, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.

General Xenograft Study Protocol

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives GGTI-2147, typically administered intraperitoneally or orally, on a defined schedule. The control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length x width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.

-

Analysis: The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group. A common metric is the percentage of tumor growth inhibition (%TGI).

Conclusion

GGTI-2147 represents a promising class of anti-cancer agents that target the critical process of protein geranylgeranylation. Its high potency and selectivity for GGTase-I lead to the effective inhibition of Rho GTPase signaling, resulting in cell cycle arrest and apoptosis in cancer cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of GGTI-2147 and other GGTase-I inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the clinical utility of this therapeutic strategy.

References

The Role of GGTI-2147 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2147 is a potent and selective, cell-permeable, non-thiol peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase I). This enzyme plays a crucial role in the post-translational modification of a variety of proteins, most notably the Rho family of small GTPases. By preventing the attachment of a geranylgeranyl lipid moiety, GGTI-2147 disrupts the proper localization and function of these key signaling proteins. This guide provides an in-depth overview of the mechanism of action of GGTI-2147, its impact on critical cell signaling pathways, and detailed protocols for studying its effects.

Introduction to GGTI-2147 and Protein Prenylation

Protein prenylation is a vital post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CaaX" motif of substrate proteins. This process is catalyzed by three related enzymes: farnesyltransferase (FTase), GGTase I, and GGTase II. GGTase I specifically transfers a 20-carbon geranylgeranyl group to proteins that are critical for a multitude of cellular processes, including signal transduction, cell proliferation, and cytoskeletal organization.[1]

GGTI-2147 is a synthetic molecule designed to specifically inhibit GGTase I. Its peptidomimetic and non-thiol nature contributes to its potency and selectivity, making it a valuable tool for dissecting the roles of geranylgeranylated proteins in cell biology and a potential therapeutic agent in diseases characterized by aberrant signaling, such as cancer.[1]

Mechanism of Action of GGTI-2147

GGTI-2147 functions as a competitive inhibitor of GGTase I, binding to the enzyme's active site and preventing the transfer of the geranylgeranyl group from GGPP to the target protein.[1] This inhibition is highly selective for GGTase I over the closely related FTase. The primary consequence of GGTase I inhibition by GGTI-2147 is the accumulation of unprenylated, and therefore inactive, Rho family GTPases in the cytosol. Unable to anchor to the cell membrane, these proteins cannot interact with their downstream effectors to regulate various signaling cascades.[1]

Quantitative Data: Inhibitory Activity of GGTI-2147

The potency and selectivity of GGTI-2147 have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the efficacy of an inhibitor.

| Target Enzyme/Process | Substrate | IC50 Value | Cell Line/System | Reference |

| Geranylgeranyltransferase I (GGTase I) | Rap1A geranylgeranylation | 500 nM | In vitro | |

| Farnesyltransferase (FTase) | H-Ras farnesylation | >30 µM | In vitro | |

| Cell Proliferation | - | 1.7 µM | A549/ATCC (Non-Small Cell Lung Cancer) | [2] |

| Cell Proliferation | - | 1.4 µM | HOP-92 (Non-Small Cell Lung Cancer) | [2] |

| Cell Proliferation | - | 1.3 µM | HCT-116 (Colon Cancer) | [2] |

| Cell Proliferation | - | 2.0 µM | HT29 (Colon Cancer) | [2] |

| Cell Proliferation | - | 1.6 µM | CCRF-CEM (Leukemia) | [2] |

Impact on Cell Signaling Pathways

The primary downstream effect of GGTI-2147 is the disruption of signaling pathways regulated by Rho family GTPases, including RhoA, Rac1, and Cdc42. These proteins are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state, a process that is dependent on their membrane localization.

Inhibition of RhoA Signaling and Induction of p21

A critical consequence of GGTI-2147 treatment is the induction of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1. This upregulation occurs in a p53-independent manner. The mechanism involves the inhibition of RhoA geranylgeranylation. In its active, membrane-bound state, RhoA normally suppresses the expression of p21. By preventing RhoA localization and activation, GGTI-2147 relieves this suppression, leading to increased p21 transcription and protein levels.[3] This, in turn, leads to cell cycle arrest at the G1/S transition.[3]

Induction of Apoptosis

In addition to cell cycle arrest, inhibition of GGTase I by GGTI-2147 and related compounds can induce apoptosis, or programmed cell death. The precise mechanisms are complex and can be cell-type dependent, but are often linked to the disruption of survival signals that are normally maintained by geranylgeranylated proteins.

Experimental Protocols

In Vitro GGTase I Activity Assay

This assay measures the ability of GGTI-2147 to inhibit the enzymatic activity of GGTase I in a cell-free system.

Materials:

-

Purified GGTase I enzyme

-

Geranylgeranyl pyrophosphate (GGPP)

-

A fluorescently or radioactively labeled peptide substrate (e.g., dansyl-GCVLL)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

GGTI-2147

-

Microplate reader (fluorescence or scintillation)

Procedure:

-

Prepare a reaction mixture containing assay buffer, the peptide substrate, and varying concentrations of GGTI-2147.

-

Initiate the reaction by adding purified GGTase I and GGPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or acid).

-

Measure the incorporation of the geranylgeranyl group into the peptide substrate using a microplate reader.

-

Calculate the percentage of inhibition at each GGTI-2147 concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the effect of GGTI-2147 on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells of interest

-

GGTI-2147

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with GGTI-2147 at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with GGTI-2147.

Materials:

-

Cells of interest

-

GGTI-2147

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with GGTI-2147 for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[4]

RhoA Activation Assay (G-LISA)

This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

Cells of interest

-

GGTI-2147

-

RhoA G-LISA Activation Assay Kit (contains Rho-GTP-binding protein coated plate, lysis buffer, antibodies, etc.)

-

Microplate reader

Procedure:

-

Treat cells with GGTI-2147.

-

Lyse the cells using the provided lysis buffer and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

Add equal amounts of protein from each sample to the wells of the Rho-GTP-binding protein coated plate.

-

Incubate to allow active RhoA to bind to the plate.

-

Wash the wells to remove unbound proteins.

-

Add a specific anti-RhoA antibody, followed by a secondary HRP-conjugated antibody.

-

Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

-

A decrease in signal in GGTI-2147-treated samples indicates inhibition of RhoA activation.

Visualizations of Signaling Pathways and Workflows

Figure 1. Mechanism of action of GGTI-2147 in inhibiting protein geranylgeranylation.

Figure 2. Signaling pathway showing GGTI-2147 inducing p21 via RhoA inhibition.

Figure 3. Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

GGTI-2147 is a powerful research tool for investigating the roles of geranylgeranylated proteins in cellular signaling. Its ability to selectively inhibit GGTase I allows for the targeted disruption of Rho family GTPase function, leading to significant downstream effects, including cell cycle arrest and apoptosis. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of GGTase I inhibition. Further research into the nuanced effects of GGTI-2147 in different cellular contexts will continue to illuminate the complex world of post-translational modifications and their role in health and disease.

References

- 1. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Item - GI50, TGI and LD50 values mean and Full Panel GI50 Mean Graph Mid-Point (MG-MID) for the selected four compounds (12b, 12d, 12e and 12k). - Public Library of Science - Figshare [plos.figshare.com]

- 3. Transforming protein RhoA - Wikipedia [en.wikipedia.org]

- 4. RhoA Signaling in Immune Cell Response and Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective Inhibition of Rho Family GTPases by GGTI-2147: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GGTI-2147, a cell-permeable, non-thiol peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase-I). We delve into its mechanism of action, with a specific focus on its effects on the Rho family of GTPases—key regulators of numerous cellular processes. This document consolidates quantitative data on its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes the pertinent signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize GGTI-2147 as a tool for investigating Rho GTPase signaling and as a potential therapeutic agent.

Introduction: GGTI-2147 and the Rho Family of GTPases

The Rho family of small GTPases, including the well-characterized members RhoA, Rac1, and Cdc42, act as molecular switches that regulate a vast array of cellular functions. These include cytoskeletal dynamics, cell polarity, migration, and cell cycle progression. Their activity is contingent on post-translational modification by geranylgeranylation, a process catalyzed by Geranylgeranyltransferase I (GGTase-I). This modification facilitates their localization to the cell membrane, a prerequisite for their interaction with downstream effectors.

GGTI-2147 is a potent and selective inhibitor of GGTase-I. By preventing the geranylgeranylation of Rho GTPases and other GGTase-I substrates, GGTI-2147 effectively inhibits their function. This property makes it a valuable pharmacological tool for dissecting Rho-dependent signaling pathways and a potential therapeutic candidate for diseases driven by aberrant Rho GTPase activity, such as cancer.

Mechanism of Action of GGTI-2147

GGTI-2147 acts as a peptidomimetic, competing with protein substrates for the active site of GGTase-I. This competitive inhibition prevents the transfer of a geranylgeranyl pyrophosphate (GGPP) moiety to the C-terminal CaaX box of target proteins, including the Rho family of GTPases. The absence of this lipid anchor sequesters the GTPases in the cytosol, preventing their interaction with downstream effectors and thereby abrogating their signaling functions.

Quantitative Data: Inhibitory Profile of GGTI-2147

The following table summarizes the known quantitative data regarding the inhibitory activity of GGTI-2147. While specific IC50 values for all Rho family members are not extensively reported in the public domain, the available data demonstrates its potent and selective nature.

| Target Protein | Assay Type | IC50 Value | Notes |

| Rap1A | Inhibition of geranylgeranylation in whole cells | 500 nM | Rap1A is a known substrate of GGTase-I. |

| H-Ras | Inhibition of farnesylation in whole cells | >30 µM | Demonstrates high selectivity for GGTase-I over Farnesyltransferase (FTase). |

| Rac1 | Reduction of activity | Not Quantified[1] | GGTI-2147 has been shown to decrease the activity of Rac1. |

Note: Further quantitative studies are required to determine the specific IC50 values of GGTI-2147 for other members of the Rho family, such as RhoA and Cdc42.

Signaling Pathways Affected by GGTI-2147

GGTI-2147, by inhibiting the geranylgeranylation of Rho GTPases, disrupts their downstream signaling cascades. Below are diagrams of the canonical signaling pathways for RhoA, Rac1, and Cdc42, which are inhibited by GGTI-2147.

Caption: Inhibition of Rho GTPase Prenylation by GGTI-2147.

Caption: The RhoA-ROCK Signaling Pathway.

Caption: The Rac1-WAVE Signaling Pathway.

Caption: The Cdc42-WASP Signaling Pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of GGTI-2147.

In Vitro GGTase-I Inhibition Assay

This assay measures the ability of GGTI-2147 to inhibit the transfer of a radiolabeled geranylgeranyl group to a model substrate.

Materials:

-

Recombinant GGTase-I

-

[³H]GGPP (Geranylgeranyl pyrophosphate)

-

Recombinant Rho family GTPase (e.g., RhoA, Rac1, or a generic substrate like Rap1A)

-

GGTI-2147

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

-

Scintillation fluid

-

Filter paper and filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant GGTase-I, and the recombinant Rho GTPase substrate.

-

Add varying concentrations of GGTI-2147 (or vehicle control, typically DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]GGPP.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes to precipitate the proteins.

-

Collect the protein precipitate by vacuum filtration onto filter paper.

-

Wash the filters three times with 5% TCA to remove unincorporated [³H]GGPP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each GGTI-2147 concentration and determine the IC50 value.

Caption: Workflow for the In Vitro GGTase-I Inhibition Assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of GGTI-2147 on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., PC-3, DU145)

-

Complete cell culture medium

-

GGTI-2147

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of GGTI-2147 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Rho GTPase Prenylation

This method is used to determine the effect of GGTI-2147 on the prenylation status of Rho GTPases by observing their electrophoretic mobility shift. Unprenylated proteins typically migrate slower on SDS-PAGE gels.

Materials:

-

Cell line of interest

-

GGTI-2147

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific Rho GTPases (e.g., RhoA, Rac1, Cdc42)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with GGTI-2147 or vehicle control for the desired time.

-

Lyse the cells in lysis buffer and collect the total cell lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band shifts to determine the prenylation status. Unprenylated proteins will appear as a slower migrating band compared to the prenylated form in the control lane.

Conclusion

GGTI-2147 is a powerful and selective tool for the study of Rho family GTPases and their roles in cellular physiology and pathology. Its ability to specifically inhibit GGTase-I allows for the targeted disruption of Rho GTPase function, providing valuable insights into their signaling networks. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to utilize GGTI-2147 in their investigations. Further research to delineate the precise inhibitory concentrations for all Rho family members will undoubtedly enhance its utility as a specific and potent pharmacological agent.

References

Investigating the Impact of GGTI-2147 on Rap1A Geranylgeranylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigation into the inhibitory effects of GGTI-2147 on the post-translational modification of Rap1A, a key small GTPase involved in numerous cellular processes. Geranylgeranylation, the attachment of a 20-carbon isoprenoid lipid, is crucial for the proper localization and function of Rap1A. Disruption of this process by inhibitors of geranylgeranyltransferase I (GGTase I), such as GGTI-2147, presents a promising avenue for therapeutic intervention in various diseases, including cancer. This document outlines the mechanism of action of GGTI-2147, presents quantitative data on its inhibitory potency, provides detailed experimental protocols for assessing its impact on Rap1A geranylgeranylation, and illustrates the relevant biological pathways.

Introduction to Rap1A Geranylgeranylation and GGTI-2147

Rap1A, a member of the Ras superfamily of small GTPases, acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state to regulate a multitude of cellular functions, including cell adhesion, proliferation, and differentiation.[1][2] For Rap1A to exert its biological activity, it must undergo post-translational modification, specifically geranylgeranylation. This process involves the covalent attachment of a geranylgeranyl group to a cysteine residue near the C-terminus of the protein, a reaction catalyzed by the enzyme geranylgeranyltransferase I (GGTase I).[3] This lipid modification facilitates the anchoring of Rap1A to cellular membranes, a prerequisite for its interaction with downstream effector proteins.[3]

GGTI-2147 is a cell-permeable, non-thiol peptidomimetic that acts as a potent and selective inhibitor of GGTase I.[4][5] By competing with protein substrates like Rap1A for the active site of GGTase I, GGTI-2147 effectively blocks the transfer of the geranylgeranyl moiety, leading to an accumulation of unprenylated and cytosolic Rap1A.[6][7] This inhibition of Rap1A processing disrupts its signaling cascade and has been shown to have anti-proliferative and anti-metastatic effects in various cancer models.[8][9]

Quantitative Analysis of GGTI-2147 Inhibition

The inhibitory potency and selectivity of GGTI-2147 have been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data regarding the effect of GGTI-2147 on Rap1A geranylgeranylation and its selectivity over farnesylation, another form of prenylation catalyzed by the related enzyme farnesyltransferase (FTase).

| Target Enzyme | Substrate Protein | Inhibitor | IC50 Value | Fold Selectivity (FTase/GGTase I) | Reference |

| GGTase I | Rap1A | GGTI-2147 | 500 nM | >60-fold | [4] |

| FTase | H-Ras | GGTI-2147 | >30 µM | [4] |

Table 1: Inhibitory activity of GGTI-2147 against GGTase I and FTase.

Signaling Pathway and Mechanism of Action

The geranylgeranylation of Rap1A is a critical step in its activation and subsequent signaling. The following diagram illustrates the Rap1A signaling pathway and the point of intervention for GGTI-2147.

Figure 1: Rap1A signaling pathway and inhibition by GGTI-2147.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of GGTI-2147 on Rap1A geranylgeranylation.

In Vitro GGTase I Activity Assay

This assay measures the direct inhibitory effect of GGTI-2147 on the enzymatic activity of GGTase I.

Materials:

-

Recombinant human GGTase I

-

Recombinant Rap1A protein

-

[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)

-

GGTI-2147

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation cocktail

-

Filter paper (e.g., Whatman GF/C)

-

Trichloroacetic acid (TCA)

-

Ethanol

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant Rap1A, and varying concentrations of GGTI-2147 (or vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding [³H]-GGPP and recombinant GGTase I.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding cold 10% TCA.

-

Spot the reaction mixture onto filter paper.

-

Wash the filter paper three times with 5% TCA to remove unincorporated [³H]-GGPP.

-

Wash the filter paper once with ethanol and let it dry.

-

Place the filter paper in a scintillation vial with scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each GGTI-2147 concentration and determine the IC50 value.

Western Blot Analysis of Rap1A Geranylgeranylation in Cultured Cells

This method assesses the effect of GGTI-2147 on Rap1A geranylgeranylation within a cellular context by detecting the accumulation of the unprenylated form of Rap1A.

Materials:

-

Cell line of interest (e.g., PC-3 prostate cancer cells)

-

Cell culture medium and supplements

-

GGTI-2147

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against unprenylated Rap1A

-

Primary antibody against total Rap1A

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of GGTI-2147 or DMSO for 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against unprenylated Rap1A overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Rap1A to confirm equal loading.

-

Experimental and Logical Workflow

The following diagram outlines the logical workflow for investigating the impact of GGTI-2147 on Rap1A geranylgeranylation.

Figure 2: Experimental workflow for GGTI-2147 investigation.

Conclusion

GGTI-2147 is a potent and selective inhibitor of GGTase I that effectively blocks the geranylgeranylation of Rap1A. This guide provides the necessary background, quantitative data, and detailed experimental protocols for researchers to investigate the impact of GGTI-2147 and other GGTase I inhibitors on Rap1A processing and signaling. The methodologies described herein are fundamental for the pre-clinical evaluation of this class of compounds and for furthering our understanding of the critical role of protein geranylgeranylation in health and disease.

References

- 1. Rap1 - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. Geranylgeranylation - Wikipedia [en.wikipedia.org]

- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Rap1 signaling pathway [pfocr.wikipathways.org]

- 7. Selective inhibition of type-I geranylgeranyltransferase in vitro and in whole cells by CAAL peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ≥95% (HPLC), solid, GGTase I inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

The Use of GGTI-2147 in Studying Neurodevelopmental Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodevelopmental disorders (NDDs) such as Autism Spectrum Disorder (ASD) and Fragile X syndrome are characterized by alterations in brain development that lead to impairments in social interaction, communication, and behavior. A growing body of evidence points to the dysregulation of intracellular signaling pathways that control neuronal morphology and synaptic plasticity as a key underlying mechanism in NDDs. One such critical pathway is the Rho GTPase signaling cascade, which is essential for orchestrating the cytoskeletal dynamics that underpin neurite outgrowth, dendritic branching, and spine formation.

The post-translational modification of Rho GTPases by geranylgeranylation is a prerequisite for their localization to cellular membranes and their subsequent activation. This process is catalyzed by the enzyme Geranylgeranyltransferase I (GGTase-I). Inhibition of GGTase-I, therefore, presents a powerful tool to probe the role of Rho GTPase signaling in both normal neurodevelopment and in the context of NDDs.

GGTI-2147 is a potent and selective, cell-permeable, non-thiol peptidomimetic inhibitor of GGTase-I. It effectively blocks the geranylgeranylation of small GTPases like Rac1 and Rap1A, thereby preventing their activation. This technical guide provides an in-depth overview of the use of GGTI-2147 as a research tool to investigate the pathophysiology of neurodevelopmental disorders and to explore potential therapeutic strategies.

Mechanism of Action of GGTI-2147

GGTI-2147 acts as a competitive inhibitor of GGTase-I, preventing the transfer of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminal CaaX box of substrate proteins, most notably members of the Rho GTPase family (e.g., Rac1, Cdc42, RhoA) and Rap1. This lipid modification is crucial for anchoring these proteins to the cell membrane, a prerequisite for their interaction with upstream activators (Guanine Nucleotide Exchange Factors, GEFs) and downstream effectors. By inhibiting geranylgeranylation, GGTI-2147 effectively traps these signaling proteins in an inactive, cytosolic state.

Quantitative Data on the Effects of GGTI-2147

The following tables summarize the quantitative effects of GGTI-2147 on various neuronal parameters as reported in preclinical studies.

Table 1: In Vitro Efficacy of GGTI-2147

| Parameter | Cell Type | Concentration | Effect | Reference |

| Rap1A Geranylgeranylation | Whole cells | IC50 = 500 nM | Inhibition of geranylgeranylation | [1] |

| Total Dendritic Branch Tip Number | Cultured Rat Hippocampal Neurons (DIV5) | 10 µM | Significant decrease compared to control | [2] |

| Total Dendritic Length | Cultured Rat Hippocampal Neurons (DIV5) | 10 µM | Significant decrease compared to control | [2] |

| Dendritic Spine Density | Cultured Hippocampal Neurons | Not specified | Abolished KCl- or bicuculline-induced increases | [3] |

| Dendritic Spine Number and Length | Developing Hippocampal Neurons | Dose-dependent | Decrease |

Table 2: In Vivo Efficacy of GGTI-2147 in Mice

| Parameter | Brain Region | Administration Route & Dose | Effect | Reference |

| Dendritic Spine Density | Hippocampus, Frontal Cortex, Cerebellum | Lateral ventricular injection | Reduced spine density | [3] |

| Learning and Memory | - | Lateral ventricular injection | Impaired performance in behavioral tasks | [3] |

| Environmental Enrichment-Induced Spine Density Increase | - | Lateral ventricular injection | Reversed the increase in spine density | [3] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by GGTI-2147.

References

GGTI-2147: A Technical Guide to a Potent Geranylgeranyltransferase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2147 is a potent and selective, cell-permeable, non-thiol peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase I). This document provides a comprehensive technical overview of GGTI-2147, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. The information presented is intended to serve as a valuable resource for scientists and professionals engaged in cancer research and drug development.

Core Properties of GGTI-2147

GGTI-2147 is a well-characterized small molecule inhibitor used in the study of protein prenylation and its role in cellular signaling pathways, particularly those implicated in cancer.

| Property | Value |

| Molecular Weight | 470.6 g/mol (470.56 g/mol reported by some sources) |

| Chemical Formula | C₂₈H₃₀N₄O₃ |

| Primary Target | Geranylgeranyltransferase I (GGTase I) |

| Mechanism of Action | Inhibition of GGTase I, preventing the post-translational modification of key signaling proteins. |

| Key Downstream Effect | Blocks the geranylgeranylation of Rap1A. |

Mechanism of Action and Signaling Pathway

GGTI-2147 exerts its biological effects by selectively inhibiting GGTase I. This enzyme is responsible for the transfer of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminal cysteine residue of specific target proteins, a process known as geranylgeranylation. This post-translational modification is crucial for the proper subcellular localization and function of many signaling proteins.

One of the most well-documented targets of GGTase I is the Ras-related protein Rap1A. By inhibiting GGTase I, GGTI-2147 prevents the geranylgeranylation of Rap1A, thereby impairing its membrane association and subsequent downstream signaling. The Rap1A signaling pathway is involved in a multitude of cellular processes, including cell adhesion, migration, and proliferation. Dysregulation of this pathway is a hallmark of many cancers.

The inhibition of GGTase I by GGTI-2147 leads to the accumulation of unprenylated Rap1A in the cytosol, rendering it inactive. This disruption of Rap1A signaling can, in turn, induce cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

The following protocols are provided as a guide for the use of GGTI-2147 in common laboratory experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of GGTI-2147 Stock Solution

GGTI-2147 is typically supplied as a solid. Due to its hydrophobic nature, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

-

Reagent: GGTI-2147 powder, DMSO (cell culture grade)

-

Procedure:

-

Prepare a stock solution of GGTI-2147 by dissolving it in DMSO. A common stock concentration is 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.71 mg of GGTI-2147 in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Cell Treatment with GGTI-2147

The optimal concentration of GGTI-2147 for cell treatment will vary depending on the cell line and the desired biological effect. It is recommended to perform a dose-response experiment to determine the optimal concentration.

-

Materials: Cultured cells, complete cell culture medium, GGTI-2147 stock solution.

-

Procedure:

-

Plate cells at the desired density and allow them to adhere overnight.

-

The following day, dilute the GGTI-2147 stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to ensure that the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).

-

Remove the existing medium from the cells and replace it with the medium containing GGTI-2147.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

A vehicle control (medium with the same concentration of DMSO used for the highest GGTI-2147 concentration) should always be included.

-

Western Blot Analysis of Rap1A Prenylation

A common method to assess the efficacy of GGTI-2147 is to measure the accumulation of unprenylated Rap1A by Western blot. Unprenylated Rap1A migrates slower on an SDS-PAGE gel compared to its prenylated counterpart.

-

Materials: Treated and untreated cell lysates, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against Rap1A, HRP-conjugated secondary antibody, and chemiluminescent substrate.

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Rap1A overnight at 4°C. The dilution of the antibody should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a slower-migrating band in GGTI-2147-treated samples indicates the accumulation of unprenylated Rap1A.

-

GGTase I Activity Assay

Several methods are available to measure GGTase I activity in vitro. One common method is a fluorescence-based assay.

-

Principle: This assay measures the transfer of a fluorescently labeled isoprenoid donor (e.g., NBD-GPP) to a peptide substrate by GGTase I.

-

Materials: Recombinant GGTase I, fluorescent isoprenoid donor, peptide substrate (e.g., a biotinylated peptide with a C-terminal CAAX box), assay buffer, and a fluorescence plate reader.

-

Procedure:

-

Set up reactions in a microplate containing assay buffer, the peptide substrate, and varying concentrations of GGTI-2147.

-

Initiate the reaction by adding GGTase I and the fluorescent isoprenoid donor.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

The decrease in fluorescence signal in the presence of GGTI-2147 is proportional to the inhibition of GGTase I activity. The IC₅₀ value can be calculated from a dose-response curve.

-

Conclusion

GGTI-2147 is a valuable pharmacological tool for investigating the role of GGTase I and protein geranylgeranylation in cellular physiology and disease. Its high potency and selectivity make it an ideal compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this inhibitor. As with any experimental system, optimization of these protocols is essential to achieve reliable and reproducible results.

GGTI-2147: A Technical Guide to its Cell-Permeable Nature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cell permeability of GGTI-2147, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I). Its ability to cross the cell membrane is a critical attribute for its utility as a research tool and its potential as a therapeutic agent. This document will detail the evidence supporting its cell permeability, present relevant quantitative data, outline experimental methodologies to assess this property, and visualize the associated signaling pathway and experimental workflows.

Core Concept: GGTI-2147 is a Cell-Permeable Inhibitor

GGTI-2147 is a non-thiol peptidomimetic compound that has been consistently described as cell-permeable. This characteristic allows it to access its intracellular target, GGTase I, and exert its inhibitory effects within the cellular environment. The primary evidence for its cell permeability stems from its demonstrated ability to inhibit the geranylgeranylation of intracellular proteins, such as Rap1A, in whole cells.

Quantitative Analysis of GGTI-2147 Activity

The efficacy of GGTI-2147 in a cellular context is a strong indicator of its ability to penetrate the cell membrane. The following table summarizes the key quantitative data related to its inhibitory activity.

| Parameter | Target | Assay Condition | Value | Reference |

| IC50 | GGTase I (Rap1A geranylgeranylation) | Whole Cells | 500 nM | |

| IC50 | Farnesyltransferase (FTase) (H-Ras farnesylation) | Whole Cells | >30 µM |

Table 1: Inhibitory Potency of GGTI-2147 in Cellular Assays. The significantly lower IC50 value for the inhibition of GGTase I compared to FTase in whole cells highlights the potency and selectivity of GGTI-2147 within a cellular environment, which is contingent on its cell permeability.

Signaling Pathway Inhibition by GGTI-2147

GGTI-2147 targets the protein prenylation pathway, a critical post-translational modification for a variety of signaling proteins. Specifically, it inhibits GGTase I, which is responsible for attaching a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid to the C-terminus of proteins containing a CaaX motif, where 'a' is an aliphatic amino acid and 'X' is typically Leucine. One of the key substrates of GGTase I is the small GTPase Rap1A, which is involved in cellular processes like cell adhesion and proliferation.

Figure 1: GGTI-2147 Inhibition of the GGTase I Signaling Pathway. This diagram illustrates how GGTI-2147 blocks the geranylgeranylation of Rap1A by inhibiting GGTase I, leading to an accumulation of unprenylated Rap1A and the suppression of its downstream signaling.

Experimental Protocols for Assessing Cell Permeability

While the cell permeability of GGTI-2147 is well-established through its intracellular activity, formal assessment can be conducted through various direct and indirect methods.

Indirect Assessment: Inhibition of Rap1A Geranylgeranylation in Whole Cells

This is the most common method to functionally validate the cell permeability of GGTI-2147. The protocol is based on detecting the accumulation of the unprenylated, and therefore unprocessed, form of Rap1A in cells treated with the inhibitor.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., human tumor cell lines) to approximately 80% confluency.

-

Treatment: Treat the cells with varying concentrations of GGTI-2147 (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 16-24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

-

SDS-PAGE and Western Blot:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the unprenylated form of Rap1A.

-

Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

-

-

Detection: Visualize the protein bands using an appropriate detection reagent (e.g., chemiluminescence). An increase in the band corresponding to unprenylated Rap1A with increasing concentrations of GGTI-2147 indicates that the inhibitor has entered the cells and inhibited GGTase I.

-

Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Figure 2: Western Blot Workflow for Assessing GGTI-2147 Activity. This flowchart outlines the key steps to indirectly measure the cell permeability of GGTI-2147 by detecting the inhibition of Rap1A geranylgeranylation.

Direct Assessment: Intracellular Concentration Measurement via LC-MS/MS

A more direct method to quantify cell permeability is to measure the concentration of GGTI-2147 inside the cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Cell Culture and Treatment: Culture cells to a known density and treat with a defined concentration of GGTI-2147 for various time points.

-

Cell Harvesting and Washing:

-

Harvest the cells and count them to determine the cell number.

-

Wash the cell pellet multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

-

-

Cell Lysis and Protein Precipitation:

-

Lyse the cells using a method such as sonication or by adding a specific lysis buffer.

-

Precipitate the proteins from the lysate, typically by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Preparation:

-

Centrifuge the sample to pellet the precipitated protein.

-

Collect the supernatant containing the intracellular GGTI-2147.

-

Prepare a standard curve of known GGTI-2147 concentrations in the same matrix.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant and the standards onto an LC-MS/MS system.

-

Develop a specific method to separate and detect GGTI-2147 based on its mass-to-charge ratio.

-

-

Data Analysis:

-

Quantify the amount of GGTI-2147 in the cell lysate by comparing its peak area to the standard curve.

-

Calculate the intracellular concentration, often expressed as pmol/10^6 cells.

-

Figure 3: LC-MS/MS Workflow for Direct Measurement of Cell Permeability. This diagram shows the experimental steps for the direct quantification of intracellular GGTI-2147 concentrations.

Conclusion

An In-Depth Technical Guide to GGTI-2147: A Methyl Ester Prodrug of the Geranylgeranyltransferase I Inhibitor GGTI-2133

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GGTI-2147, a cell-permeable, non-thiol peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase I). As the methyl ester derivative of GGTI-2133, GGTI-2147 is designed for enhanced cellular uptake, where it is subsequently hydrolyzed to the active carboxylic acid form, GGTI-2133. This document details the mechanism of action, comparative biochemical and cellular activities, experimental protocols, and the impact on Rho GTPase signaling pathways for both GGTI-2147 and its parent compound. All quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction: The Rationale for a Methyl Ester Prodrug

Protein prenylation, the post-translational addition of isoprenoid lipids, is crucial for the function and subcellular localization of many signaling proteins, including the Ras superfamily of small GTPases. Geranylgeranyltransferase I (GGTase I) is a key enzyme in this process, catalyzing the attachment of a 20-carbon geranylgeranyl group to the C-terminus of proteins containing a CaaX motif. Aberrant signaling by geranylgeranylated proteins, particularly members of the Rho family of GTPases, is implicated in various diseases, including cancer and inflammatory disorders.

GGTI-2133 is a potent and selective inhibitor of GGTase I. However, like many carboxylic acid-containing compounds, its polarity can limit its ability to passively diffuse across cell membranes. To overcome this, GGTI-2147 was developed as a methyl ester prodrug of GGTI-2133. The esterification of the carboxylic acid group neutralizes the negative charge, increasing the lipophilicity of the molecule and thereby enhancing its cell permeability. Once inside the cell, non-specific intracellular esterases are expected to cleave the methyl ester, releasing the active inhibitor, GGTI-2133.

Biochemical and Cellular Activity

The primary biochemical target of both GGTI-2147 (active form) and GGTI-2133 is GGTase I. The inhibitory activities of these compounds have been characterized by their half-maximal inhibitory concentrations (IC50).

Table 1: Comparative Inhibitory Activity of GGTI-2147 and GGTI-2133

| Compound | Target Enzyme | IC50 | Selectivity vs. FTase | Notes |

| GGTI-2147 | GGTase I | 500 nM | >60-fold | IC50 value for blocking the geranylgeranylation of Rap1A.[1] |

| FTase | >30 µM | IC50 for disrupting the farnesylation of H-Ras.[1] | ||

| GGTI-2133 | GGTase I | 38 nM | ~140-fold | Potent and selective inhibitor.[2] |

| FTase | 5.4 µM | [2] |

Note: The IC50 for GGTI-2147 reflects its activity in a cellular context, where it must first be converted to GGTI-2133. The inherent potency of the active form, GGTI-2133, is therefore more accurately represented by its lower IC50 value in enzymatic assays.

Mechanism of Action: Inhibition of Rho GTPase Signaling

GGTase I inhibition by GGTI-2133 (the active form of GGTI-2147) prevents the geranylgeranylation of key signaling proteins, most notably the Rho family of small GTPases (e.g., RhoA, Rac1, and Cdc42). This post-translational modification is essential for their localization to the cell membrane, a prerequisite for their activation and downstream signaling. By preventing membrane association, GGTI-2133 effectively traps these GTPases in an inactive state in the cytosol.[3]

The disruption of Rho GTPase signaling has profound effects on numerous cellular processes, including:

-

Cytoskeletal Dynamics: Inhibition of RhoA, Rac1, and Cdc42 disrupts the formation of stress fibers, lamellipodia, and filopodia, respectively, leading to changes in cell morphology, adhesion, and motility.

-

Cell Cycle Progression: Geranylgeranylated proteins are known to play a role in the G1/S transition of the cell cycle. Inhibition of their function can lead to cell cycle arrest, typically at the G0/G1 phase.[4]

-

Apoptosis: Prolonged inhibition of GGTase I and the subsequent disruption of essential signaling pathways can induce programmed cell death (apoptosis).[4][5]

Signaling Pathway Diagram

Mechanism of GGTase I Inhibition and its Effect on Rho GTPase Signaling.

Experimental Protocols

Synthesis of GGTI-2147 from GGTI-2133 (General Procedure)

This protocol describes a general method for the methyl esterification of a carboxylic acid, which is the chemical transformation from GGTI-2133 to GGTI-2147.

Materials:

-

GGTI-2133

-

Anhydrous methanol

-

Anhydrous ferric chloride (or another suitable acid catalyst)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve GGTI-2133 in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of anhydrous ferric chloride to the solution.

-

Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude GGTI-2147.

-

Purify the crude product by column chromatography on silica gel if necessary.

GGTase I Inhibition Assay

This in vitro assay is used to determine the inhibitory potency of compounds against GGTase I.

Materials:

-

Recombinant human GGTase I

-

Geranylgeranyl pyrophosphate (GGPP)

-

A fluorescently or radioactively labeled CaaX peptide substrate (e.g., dansyl-GCVLL)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Test compounds (GGTI-2147, GGTI-2133) dissolved in DMSO

-

Microplate reader (fluorescence or scintillation counter)

Procedure:

-

Prepare a reaction mixture containing assay buffer, GGTase I, and the labeled CaaX peptide substrate in the wells of a microplate.

-

Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period.

-

Initiate the enzymatic reaction by adding GGPP to each well.

-

Incubate the plate at the reaction temperature for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by placing on ice).

-

Measure the amount of product formed using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Rho GTPase Activation Assay (Pull-down Method)

This assay measures the levels of active (GTP-bound) RhoA, Rac1, and Cdc42 in cell lysates.[6][7][8]

Materials:

-

Cells of interest

-

Cell lysis buffer

-

GST-Rhotekin-RBD (for RhoA) or GST-PAK-PBD (for Rac1/Cdc42) fusion proteins coupled to agarose beads

-

Antibodies specific for RhoA, Rac1, and Cdc42

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture and treat cells with GGTI-2147, GGTI-2133, or vehicle control for the desired time.

-

Lyse the cells on ice with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with the appropriate GST-fusion protein-coupled beads at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Perform Western blot analysis using antibodies specific for RhoA, Rac1, or Cdc42 to detect the levels of the active, pulled-down GTPases.

-

Analyze a portion of the total cell lysate by Western blot to determine the total levels of each Rho GTPase as a loading control.

Workflow for Rho GTPase Activation Pull-down Assay.

Conclusion

GGTI-2147 serves as a valuable research tool for studying the biological roles of geranylgeranylated proteins. Its enhanced cell permeability as a methyl ester prodrug allows for more effective delivery of the active inhibitor, GGTI-2133, into cells. The subsequent inhibition of GGTase I and the disruption of Rho GTPase signaling provide a powerful approach to investigate the cellular processes regulated by these pathways. The protocols and data presented in this guide offer a foundation for researchers to design and interpret experiments using these potent and selective GGTase I inhibitors.

References

- 1. GGTI-2147 [sigmaaldrich.com]

- 2. GGTI-2133 = 98 HPLC, solid 1217480-14-2 [sigmaaldrich.com]

- 3. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.co.jp [abcam.co.jp]

- 7. RhoA/Rac1/Cdc42 Combo Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]

- 8. cellbiolabs.com [cellbiolabs.com]

A Technical Guide to Geranylgeranyltransferase I (GGTase I) Inhibitors: Therapeutic Applications and Experimental Frameworks

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Geranylgeranyltransferase I (GGTase I) inhibitors, with a specific focus on the well-characterized compound GGTI-2147. It details their mechanism of action, impact on critical oncogenic signaling pathways, and potential therapeutic applications, supported by quantitative data from preclinical studies. Furthermore, this guide outlines detailed experimental protocols and workflows essential for the evaluation of these inhibitors.

Introduction to Protein Prenylation and GGTase I

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids—either a 15-carbon farnesyl or a 20-carbon geranylgeranyl group—to cysteine residues near the C-terminus of substrate proteins.[1][2] This process is catalyzed by a family of enzymes known as prenyltransferases and is essential for the proper membrane localization and function of many proteins involved in cellular signaling, proliferation, and survival.[3][4]

There are two main types of "CAAX" prenyltransferases: Farnesyltransferase (FTase) and Geranylgeranyltransferase type I (GGTase I).[1] These enzymes are cytosolic heterodimers that share a common α-subunit but have distinct β-subunits.[5] GGTase I specifically catalyzes the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to proteins with a C-terminal "CAAX" motif where 'X' is typically leucine, isoleucine, or phenylalanine.[1] Substrates for GGTase I include key members of the Ras superfamily of small GTPases, such as Rho, Ral, and Rap proteins, which are frequently dysregulated in various cancers and other diseases.[3] By inhibiting GGTase I, the membrane anchoring and subsequent activity of these crucial signaling proteins can be disrupted, making GGTase I a compelling target for therapeutic intervention.[3][6]

Mechanism of Action of GGTase I Inhibitors

GGTase I inhibitors (GGTIs) are designed to block the enzymatic activity of GGTase I, thereby preventing the geranylgeranylation of its target proteins. Most GGTIs function as competitive inhibitors, binding to the active site of the enzyme to prevent the association of either the protein substrate or the GGPP lipid donor.[3][7]

The compound GGTI-2147 is a cell-permeable, non-thiol peptidomimetic that acts as a potent and highly selective inhibitor of GGTase I.[8] By preventing the addition of the geranylgeranyl lipid moiety, GGTI-2147 causes the mislocalization of target proteins, which remain inactive in the cytoplasm instead of anchoring to the cell membrane where they exert their biological effects.[3] This disruption of protein localization and function is the primary mechanism through which GGTIs impact downstream cellular signaling pathways.

Impact on Key Signaling Pathways

The therapeutic potential of GGTIs stems from their ability to disrupt signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[6] The primary targets are small GTPases of the Ras superfamily.

-

Rho Family GTPases (e.g., RhoA, RhoC, Rac1): These proteins are master regulators of the actin cytoskeleton, cell adhesion, and motility. Their aberrant activation is widespread in cancer and contributes to invasion and metastasis.[9] Inhibition of their geranylgeranylation by GGTIs leads to cell cycle arrest and suppresses cancer cell growth.[9]

-

Ral Family GTPases (RalA, RalB): Ral proteins are key downstream effectors of Ras signaling and are involved in tumor initiation, anchorage-independent growth, and metastasis.[10][11] Unlike Ras proteins, which can be alternatively prenylated by GGTase I in the presence of FTase inhibitors, Ral proteins are exclusively geranylgeranylated.[10] Therefore, GGTIs are effective at blocking Ral signaling.

-

Rap Family GTPases (e.g., Rap1A): These proteins are involved in regulating cell adhesion and proliferation. GGTI-2147 has been shown to potently block the processing of Rap1A.[12]

The initial development of farnesyltransferase inhibitors (FTIs) was hampered by the discovery that some Ras isoforms, like K-Ras and N-Ras, could undergo alternative prenylation by GGTase I, thus bypassing the FTIs' effects.[5][13] This highlighted the importance of targeting GGTase I, either alone or in combination with FTIs, to achieve a more complete blockade of oncogenic signaling.[14]

Quantitative Data Summary

The efficacy of GGTase I inhibitors is quantified through various preclinical assays. The following tables summarize key data for GGTI-2147 and other representative inhibitors.

Table 1: In Vitro Inhibitory Activity of GGTase I Inhibitors

| Compound | Target Enzyme | Assay | IC₅₀ Value | Selectivity vs. FTase | Reference |

| GGTI-2147 | GGTase I | Inhibition of Rap1A geranylgeranylation in whole cells | 500 nM | >60-fold (IC₅₀ >30 µM for H-Ras farnesylation) | [8][15] |

| P3-E5 | GGTase I | In vitro enzyme assay | 313 nM | Not specified | [7] |

| P5-H6 | GGTase I | In vitro enzyme assay | 466 nM | Not specified | [7] |

Table 2: In Vivo Antitumor Efficacy of GGTase I Inhibitors

| Compound | Cancer Model | Administration | Dosage | Tumor Growth Inhibition | Reference |

| P61A6 | Human Pancreatic Cancer Xenograft (PANC-1) | Intraperitoneal (3x/week) | 1.16 mg/kg | ~65% (Tumor size ~35% of control) | [9] |

| P61A6 | Human Pancreatic Cancer Xenograft (PANC-1) | Intraperitoneal (1x/week) | 1.16 mg/kg | ~53% (Tumor size ~47% of control) | [9] |

Potential Therapeutic Applications

The primary therapeutic application for GGTase I inhibitors is in oncology . Preclinical studies have shown their efficacy in various cancer models, including pancreatic, breast, and prostate cancers.[3][9] The antitumor effect is primarily attributed to the inhibition of cell proliferation and cell cycle arrest at the G1 phase.[9]

Beyond cancer, GGTIs are being explored for other conditions where dysregulated small GTPase signaling is implicated:

-